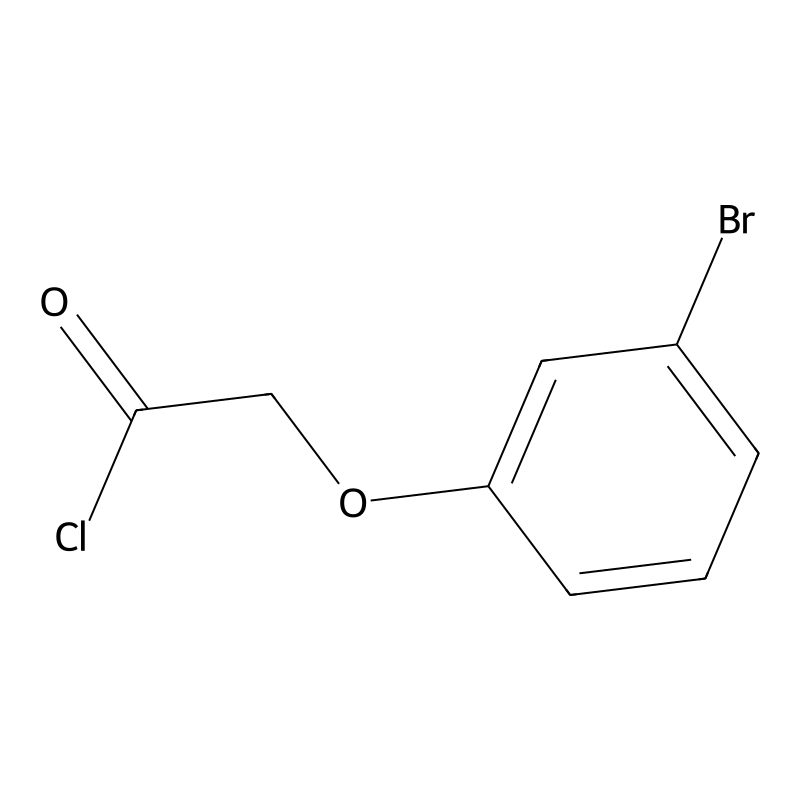

(3-Bromophenoxy)acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Cross-linking

The acetyl chloride group (-(C=O)Cl) in (3-Bromophenoxy)acetyl chloride is a reactive electrophile. This means it readily reacts with nucleophilic groups present in proteins, such as amine groups in lysine residues. This property allows (3-Bromophenoxy)acetyl chloride to potentially act as a cross-linking agent, covalently linking nearby protein molecules. Cross-linking helps researchers study protein-protein interactions and identify protein complexes within cells.

Affinity Labeling

The bromo (Br) group on the phenoxy ring of (3-Bromophenoxy)acetyl chloride can be used for affinity labeling. By attaching a biomolecule that binds specifically to a protein of interest (e.g., an antibody), researchers can enrich and isolate the target protein from complex mixtures [].

(3-Bromophenoxy)acetyl chloride is an organic compound with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol. It is characterized by a bromine atom substituted at the third position of the phenyl ring, making it a derivative of phenoxyacetyl chloride. This compound is primarily utilized in organic synthesis and research due to its reactivity and functional groups, which allow for various chemical transformations and applications in different fields such as medicinal chemistry, agricultural chemistry, and material science.

- Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

- Hydrolysis: When exposed to water, this compound hydrolyzes to yield (3-bromophenoxy)acetic acid and hydrochloric acid.

- Reduction: It can be reduced to (3-bromophenoxy)ethanol using reducing agents like lithium aluminum hydride.

(3-Bromophenoxy)acetyl chloride can be synthesized through the reaction of (3-bromophenoxy)acetic acid with thionyl chloride. The procedure typically involves:

- Dissolving (3-bromophenoxy)acetic acid in an inert solvent such as dichloromethane or chloroform.

- Adding thionyl chloride dropwise under reflux conditions.

- Heating the mixture to facilitate the reaction, which releases sulfur dioxide and hydrochloric acid as by-products.

In industrial settings, similar methods are employed but optimized for higher yields and purity using continuous flow reactors.

The applications of (3-Bromophenoxy)acetyl chloride are diverse:

- Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.

- Proteomics Research: Serves as a reagent for protein modification.

- Material Science: Employed in creating functionalized polymers and materials.

- Agricultural Chemistry: Involved in synthesizing agrochemicals and pesticides.

Similar Compounds- Phenoxyacetyl Chloride: Lacks the bromine substituent, making it less reactive in certain reactions.

- (4-Bromophenoxy)Acetyl Chloride: Similar structure but with the bromine atom at the fourth position; this affects its reactivity and properties.

- (2-Bromophenoxy)Acetyl Chloride: Contains a bromine atom at the second position, leading to different steric and electronic effects.

Uniqueness

(3-Bromophenoxy)acetyl chloride is unique due to the specific positioning of the bromine atom at the third position on the phenyl ring. This arrangement enhances its electrophilicity compared to non-brominated counterparts, allowing for increased reactivity towards nucleophiles. The distinctive reactivity profile makes it particularly valuable in organic synthesis compared to similar compounds .